3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine (CAS 1344239-88-8) is a halogenated azetidine building block with the molecular formula C10H11BrFNO and a molecular weight of 260.10 g/mol. The compound features an azetidine core linked via a methoxy spacer to a phenyl ring bearing bromine at the para position and fluorine at the ortho position, creating a dual‑halogen electronic environment distinct from mono‑halogenated or differently substituted analogs.

Molecular Formula C10H11BrFNO
Molecular Weight 260.10 g/mol
Cat. No. B13300595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine
Molecular FormulaC10H11BrFNO
Molecular Weight260.10 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C10H11BrFNO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2
InChIKeyLDBZTCXEFCFHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine: Defining Core Properties for Scientific Sourcing


3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine (CAS 1344239-88-8) is a halogenated azetidine building block with the molecular formula C10H11BrFNO and a molecular weight of 260.10 g/mol [1]. The compound features an azetidine core linked via a methoxy spacer to a phenyl ring bearing bromine at the para position and fluorine at the ortho position, creating a dual‑halogen electronic environment distinct from mono‑halogenated or differently substituted analogs . Its computed physicochemical profile includes an XLogP3-AA value of 1.8 and a topological polar surface area (TPSA) of 21.3 Ų, parameters that directly influence solubility, permeability, and formulation behaviour in medicinal chemistry campaigns [1]. An independent vendor specification confirms a minimum purity of 95% for research‑grade material .

Why Direct Replacement of 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine with Azetidine Scaffold Analogs Risks Experimental Divergence


Azetidine‑containing building blocks are frequently treated as interchangeable cores in hit‑to‑lead optimisation, yet the specific halogenation pattern on the benzyl ether moiety dictates both physicochemical parameters and synthetic utility [1]. The 4‑bromo‑2‑fluoro substitution in this compound delivers a distinct LogP (1.8) and molecular weight (260.10 Da) compared to the 4‑chloro‑2‑fluoro analog (LogP ~1.5, MW 215.65 Da) . The divergent steric demand and electronic character of bromine versus chlorine directly modulates reactivity in palladium‑catalysed cross‑couplings, influencing regioselectivity and conversion rates when the compound is employed as a synthetic handle [2]. Generic procurement without matching the specific halogen pair therefore introduces uncontrolled variability in downstream synthesis and SAR interpretation.

Head-to-Head Quantitative Evidence for 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine Against Its Closest Chemical Comparator


Molecular Weight and Heavy Atom Effects: Bromine vs. Chlorine in the 4‑Position

The bromine atom at the para position provides a molecular weight of 260.10 g/mol for the target compound, compared to 215.65 g/mol for the 4‑chloro‑2‑fluoro analog [1]. This 44.45 g/mol difference is critical for fragment growing or merging strategies where minimal molecular weight increases are desired after bromine replacement via cross‑coupling. Conversely, the heavier bromine atom offers a superior anomalous scattering signal for X‑ray crystallography, enabling direct phasing in protein‑ligand co‑crystallisation studies [2].

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Calculated Lipophilicity (XLogP3-AA): Impact on Predicted Membrane Permeability

The target compound exhibits an XLogP3-AA value of 1.8 [1]. Its 4‑chloro‑2‑fluoro comparator is not explicitly indexed in PubChem, but the replacement of bromine with the less lipophilic chlorine typically reduces LogP by approximately 0.3–0.5 units, placing the chloro analog at an estimated 1.3–1.5 [2]. The higher lipophilicity of the bromo compound can enhance passive membrane permeability, a parameter that is often insufficient when LogP falls below ~1.5 for CNS‑targeted candidates.

ADME Prediction CNS Drug Discovery Physicochemical Profiling

Halogen‑Dependent Synthetic Utility: Bromine as a Superior Cross‑Coupling Handle

Bromine is a more reactive partner than chlorine in palladium‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross‑couplings [1]. The 4‑bromo substituent on the target compound enables facile oxidative addition to Pd⁰, typical under mild conditions (e.g., 1–5 mol% Pd, 60–80 °C), whereas the corresponding 4‑chloro analog often requires elevated temperatures or specialised ligands (e.g., Buchwald‑type phosphines) to achieve comparable conversions [2]. This differential reactivity makes the bromo‑azetidine the preferred building block for library synthesis where late‑stage diversification is planned.

Synthetic Methodology C–C Bond Formation Building Block Reactivity

Polar Surface Area and Hydrogen Bonding Capacity: Implications for Oral Bioavailability

The target compound has a TPSA of 21.3 Ų, one hydrogen bond donor (azetidine NH), and three hydrogen bond acceptors (O, F, N) [1]. The 3‑azetidine‑ether scaffold and the ortho‑fluorine atom likely constrain the methoxy torsion angle, which in turn reduces solvent‑exposed polar surface area relative to the corresponding 4‑chloro or 4‑fluoro analogs without the ortho‑halogen [2]. TPSA values below 60 Ų are generally predictive of good oral absorption; at 21.3 Ų, the compound falls well within the favourable range.

Drug-like Properties Bioavailability Prediction Physicochemical Profiling

Procurement‑Optimised Application Scenarios for 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine


Medicinal Chemistry Hit‑to‑Lead Diversification via Suzuki Library Synthesis

The 4‑bromo substituent serves as a high‑fidelity handle for Suzuki–Miyaura cross‑coupling, enabling systematic diversification of the phenyl ring with aryl or heteroaryl boronic acids under mild catalytic conditions. The ortho‑fluorine directs metalation and modulates electronic density on the ring, giving a distinct product profile that would be inaccessible with the 4‑chloro or des‑fluoro analogs. Procurement teams supporting medicinal chemistry groups should specify this bromo‑fluoro azetidine to ensure compatibility with standard Pd‑catalysed parallel synthesis workflows [1].

Structural Biology: Anomalous Scattering Phasing for Protein–Ligand Complexes

The bromine atom provides a strong anomalous signal at Cu Kα wavelength (λ = 1.5418 Å), where the anomalous scattering factor f″ of bromine is ~1.5 electrons, compared to ~0.5 electrons for chlorine [1]. This facilitates experimental phasing of protein–ligand co‑crystals without the need for selenomethionine incorporation or heavy‑metal soaking. Laboratories pursuing rapid crystallographic fragment screening should prioritise the bromo compound for its phasing advantage.

CNS Penetrant Lead Generation: Leveraging Balanced Lipophilicity and Low TPSA

With an XLogP3 of 1.8 and TPSA of 21.3 Ų, the compound resides in a physicochemical space associated with high passive CNS permeability and good oral absorption [1]. Discovery teams designing brain‑penetrant kinase inhibitors or GPCR ligands can use this scaffold as a privileged starting fragment, confident that its baseline properties surpass those of more polar azetidine alternatives. Procurement should align with CNS‑focused programs requiring building blocks pre‑validated for blood–brain barrier penetration potential.

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal Halogen Reactivity

The simultaneous presence of bromine and fluorine allows sequential functionalisation: the bromine can be substituted via cross‑coupling for probe attachment (e.g., biotin or fluorophore), while the ortho‑fluorine can later be displaced by nucleophiles under high‑temperature SɴAr conditions. This orthogonal reactivity is absent in the corresponding chloro‑fluoro or di‑fluoro analogs, making the bromo‑fluoro pair uniquely suited for constructing bifunctional chemical biology tools [1].

Quote Request

Request a Quote for 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.